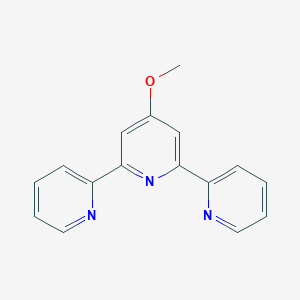

4-Methoxy-2,6-bis(pyridin-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-2,6-bis(pyridin-2-yl)pyridine, also known as L-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of bipyridines and has been found to exhibit a range of interesting properties, including its ability to act as a fluorescent probe for metal ions, as well as its potential as a ligand for catalytic reactions. In

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

One of the significant applications of pyridin-2-yl pyrimidine derivatives, which are structurally similar to 4-Methoxy-2,6-bis(pyridin-2-yl)pyridine, is their anti-fibrosis activity . These compounds have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Antimicrobial and Antiviral Activities

Pyridine compounds have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial and antiviral activities . They have been tested on a panel of bacterial strains, yeasts, and filamentous fungi .

Synthesis of Coordination Compounds

2,2′:6′,2″-Terpyridine (tpy) and its derivatives, which include 4-Methoxy-2,6-bis(pyridin-2-yl)pyridine, are tridentate ligands widely employed for the synthesis of coordination compounds . These compounds have several potential applications in catalysis, medicine, and supramolecular chemistry .

Anticancer Activity

There has been recent interest in the biological properties of the free ligand and its derivatives, which are being tested for their anticancer activity . Selenium, a micronutrient important to human health, is a part of diselenides, a class of organoselenium compounds that have received increased attention due to their unique chemical and biological properties .

Synthesis of Novel Heterocyclic Compounds

The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . For example, pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Infrared Spectroscopy

The isolated colorless solids of pyridin-2-yl pyrimidine derivatives show absorption bands resulting from C-H stretching and from the skeletal vibrations of the aromatic rings . This confirms the presence of the ligands in the isolated materials .

Wirkmechanismus

Target of Action

Pyridine-based heterocyclic derivatives, which include this compound, are a significant class of organic compounds and constitute an important part of modern-day drugs arsenal . They have been reported to possess a broad spectrum of pharmacological activities .

Mode of Action

It’s worth noting that pyridine derivatives have been used as n,n,n-tridentate ligands for the synthesis of transition metal coordination compounds . This suggests that the compound might interact with its targets through coordination chemistry.

Biochemical Pathways

Pyrimidine derivatives, which are structurally similar, are known to exhibit diverse types of biological and pharmaceutical activities . This suggests that the compound might affect multiple biochemical pathways.

Result of Action

Pyridine derivatives have been reported to exhibit a wide range of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

4-methoxy-2,6-dipyridin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-20-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYDFMFBJXKHSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-(pyridin-2-yl)-2,2'-bipyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)

![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)

![5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B60681.png)